Ethyl 4-cyclopropyl-2-methyl-pyrimidine-5-carboxylate
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Overview
Description
ETHYL-2-METHYL-4-CYCLOPROPYL-5-PYRIMIDINECARBOXYLATE is an organic compound with the molecular formula C11H14N2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL-2-METHYL-4-CYCLOPROPYL-5-PYRIMIDINECARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclopropylamine, followed by cyclization with formamidine acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL-2-METHYL-4-CYCLOPROPYL-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
ETHYL-2-METHYL-4-CYCLOPROPYL-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL-2-METHYL-4-CYCLOPROPYL-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
- 5-Ethyl-2-methylpyridine
Uniqueness
ETHYL-2-METHYL-4-CYCLOPROPYL-5-PYRIMIDINECARBOXYLATE is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 4-cyclopropyl-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)9-6-12-7(2)13-10(9)8-4-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
DVNVPMSBZFMCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2CC2)C |
Origin of Product |
United States |
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